UNC3474

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

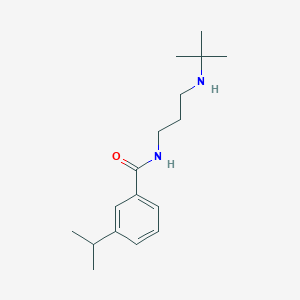

C17H28N2O |

|---|---|

分子量 |

276.4 g/mol |

IUPAC 名称 |

N-[3-(tert-butylamino)propyl]-3-propan-2-ylbenzamide |

InChI |

InChI=1S/C17H28N2O/c1-13(2)14-8-6-9-15(12-14)16(20)18-10-7-11-19-17(3,4)5/h6,8-9,12-13,19H,7,10-11H2,1-5H3,(H,18,20) |

InChI 键 |

CNTJLQUUYDXEFL-UHFFFAOYSA-N |

规范 SMILES |

CC(C)C1=CC(=CC=C1)C(=O)NCCCNC(C)(C)C |

产品来源 |

United States |

Foundational & Exploratory

Unveiling the Molecular Gripper: A Technical Guide to the Mechanism of Action of UNC3474

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC3474 is a novel small molecule antagonist of the p53-binding protein 1 (53BP1), a critical factor in the DNA damage response (DDR). This document provides an in-depth technical overview of the unique mechanism of action of this compound. Unlike conventional inhibitors, this compound functions by stabilizing a pre-existing, autoinhibited homodimer of the 53BP1 tandem Tudor domain (53BP1TT). This "molecular gripper" action sequesters the histone-binding interface of 53BP1, preventing its recruitment to sites of DNA double-strand breaks (DSBs) and thereby modulating the cellular DNA repair machinery. This guide will detail the binding characteristics, the molecular interactions underpinning this mechanism, and the experimental methodologies used to elucidate its action.

Introduction: The Role of 53BP1 in DNA Damage Response

The tumor suppressor protein 53BP1 is a key regulator of DNA double-strand break (DSB) repair pathway choice, promoting non-homologous end joining (NHEJ) over homologous recombination (HR).[1] Its recruitment to DSBs is a tightly regulated process initiated by the phosphorylation of histone H2AX (γH2AX) and subsequent ubiquitination events.[2] The tandem Tudor domain (53BP1TT) of 53BP1 recognizes and binds to dimethylated lysine 20 on histone H4 (H4K20me2), a crucial interaction for its localization to damaged chromatin.[2][3] In the absence of DNA damage, 53BP1 is kept away from chromatin through mechanisms that mask its H4K20me2-binding motif.[2]

This compound: A Unique Mechanism of 53BP1 Antagonism

This compound represents a novel class of 53BP1 inhibitors that do not directly compete for the H4K20me2 binding pocket in a monomeric state. Instead, this compound exploits a conformational equilibrium of 53BP1TT, stabilizing a transient, autoinhibited homodimer.[3]

Stabilization of an Autoinhibited Dimer

In solution, the 53BP1 tandem Tudor domain exists in an equilibrium between a monomeric, "open" state capable of binding H4K20me2 and a lowly populated, "closed" homodimeric state.[3] this compound binds to and stabilizes this pre-existing dimeric conformation.[4] The small molecule is encapsulated at the interface of the two 53BP1TT protomers, effectively acting as a "molecular glue".[3] This binding event shifts the equilibrium towards the homodimer, sequestering the H4K20me2 binding surface and rendering 53BP1 unable to localize to chromatin.[3]

Binding Stoichiometry and Affinity

The interaction between this compound and 53BP1TT exhibits a 2:1 protein-to-ligand stoichiometry.[4] This was confirmed through various biophysical techniques, including X-ray crystallography and analytical ultracentrifugation.[4]

Quantitative Data Summary

The binding affinities of this compound and related compounds for the 53BP1 tandem Tudor domain have been characterized using isothermal titration calorimetry (ITC).

| Compound | Dissociation Constant (Kd) (μM) | IC50 (μM) |

| This compound | 1.0 ± 0.3 | 14 |

| UNC2991 | 3.9 ± 0.4 | Not Reported |

| UNC3351 | 6.8 ± 0.4 | Not Reported |

| UNC2170 | 22 ± 2.5 | Not Reported |

Table 1: Binding affinities of this compound and related small molecules to 53BP1TT.[1][5][6]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the 53BP1 signaling pathway and the experimental workflow used to characterize the mechanism of action of this compound.

Caption: 53BP1 signaling pathway at DNA double-strand breaks and inhibition by this compound.

Caption: Workflow for characterizing the mechanism of action of this compound.

Detailed Experimental Protocols

The following sections provide summaries of the key experimental methodologies used to characterize the mechanism of action of this compound.

Isothermal Titration Calorimetry (ITC)

ITC experiments were conducted to determine the binding affinity and thermodynamics of this compound and related compounds to 53BP1TT.

-

Instrumentation: MicroCal iTC200 or MicroCal VP-ITC calorimeter.

-

Sample Preparation:

-

53BP1TT protein was dialyzed into a buffer of 50 mM Tris-HCl, pH 7.5, and 50 mM NaCl.

-

Small molecules (this compound, UNC2991, UNC3351) were dissolved in the same buffer.

-

-

Experimental Parameters:

-

Temperature: 25 °C.

-

Protein concentration (in cell): 150 to 160 μM.

-

Ligand concentration (in syringe): 0.8–2 mM.

-

Injection volume: 2 μL injections every 3 minutes.

-

-

Data Analysis: Titration data were corrected for the heat of dilution and fitted to a suitable binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).

Analytical Ultracentrifugation (AUC)

AUC was employed to investigate the oligomeric state of 53BP1TT in the presence and absence of this compound.

-

Method: Sedimentation velocity analysis.

-

Sample Preparation:

-

53BP1TT (20 μM) was prepared in a suitable buffer.

-

Increasing concentrations of this compound (10 μM to 200 μM) were added to the protein solution.

-

-

Data Acquisition: The sedimentation of the protein-ligand complex was monitored over time.

-

Data Analysis: The change in the sedimentation coefficient distribution was analyzed to determine the formation of higher-order species (dimers) upon the addition of this compound.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was used to confirm the dimerization of 53BP1TT induced by this compound and to map the interaction interface.

-

Method: 1H-15N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy.

-

Sample Preparation:

-

15N-labeled 53BP1TT was prepared in a buffer containing 25 mM sodium phosphate, pH 7.0, 100 mM NaCl, 1.5 mM NaN3, and 0.3 mM DSS in 90% H2O/10% D2O.

-

This compound was titrated into the protein sample.

-

-

Data Acquisition and Analysis: 1H-15N HSQC spectra were recorded for free 53BP1TT and in the presence of this compound. Chemical shift perturbations and changes in signal intensity were monitored to identify residues at the dimer interface and the ligand-binding site.

X-ray Crystallography

X-ray crystallography provided high-resolution structural information on the 53BP1TT-UNC3474 complex.

-

Protein Expression and Purification: The 53BP1 tandem Tudor domain was expressed and purified to homogeneity.

-

Crystallization: The purified 53BP1TT was co-crystallized with this compound.

-

Data Collection and Structure Determination: X-ray diffraction data were collected from the crystals, and the structure of the complex was solved and refined to reveal the atomic details of the interaction, confirming the 2:1 stoichiometry and the encapsulation of this compound at the dimer interface.

Class Switch Recombination (CSR) Assay

The functional consequence of 53BP1 inhibition by this compound was assessed using a cellular assay for class switch recombination, a process known to be dependent on 53BP1.[7]

-

Cell System: Murine B cells.

-

Assay Principle: CSR is a DNA recombination process that allows B cells to switch the class of antibody they produce. This process requires the introduction and repair of DSBs in the immunoglobulin heavy chain locus, a pathway in which 53BP1 plays a crucial role.[1][3][5][7][8]

-

Methodology:

-

B cells are isolated and cultured.

-

The cells are treated with this compound or a vehicle control.

-

CSR is induced by stimulating the B cells with appropriate cytokines (e.g., LPS and IL-4).

-

After a period of incubation, the efficiency of CSR is measured by flow cytometry, quantifying the percentage of cells that have switched to a new antibody isotype (e.g., IgG1).

-

-

Expected Outcome: Treatment with this compound is expected to impair CSR, leading to a decrease in the percentage of class-switched B cells, consistent with the inhibition of 53BP1 function.

Conclusion

This compound employs a sophisticated and unconventional mechanism of action by stabilizing an autoinhibited homodimer of the 53BP1 tandem Tudor domain. This "molecular gripper" approach effectively sequesters the chromatin-binding interface of 53BP1, preventing its recruitment to sites of DNA damage and thereby inhibiting its function in DNA repair. The detailed characterization of this mechanism, supported by robust biophysical and cellular data, provides a solid foundation for the further development of 53BP1 antagonists as potential therapeutic agents and as chemical probes to further dissect the intricacies of the DNA damage response.

References

- 1. 53BP1 links DNA damage-response pathways to immunoglobulin heavy chain class-switch recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. X-ray crystal structure of a designed rigidified imaging scaffold in the ligand-free conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 53BP1 contributes to Igh locus chromatin topology during class switch recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An autoinhibited state of 53BP1 revealed by small molecule antagonists and protein engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 53BP1 is required for class switch recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 53BP1 is required for class switch recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rupress.org [rupress.org]

UNC3474 as a 53BP1 Antagonist: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The DNA damage response (DDR) is a critical cellular process for maintaining genomic integrity. A key protein in this response is the p53-binding protein 1 (53BP1), which plays a pivotal role in the choice between two major DNA double-strand break (DSB) repair pathways: non-homologous end joining (NHEJ) and homologous recombination (HR). 53BP1 promotes NHEJ, a faster but more error-prone pathway, by limiting the end resection of DNA breaks, which is a prerequisite for the more accurate HR pathway.[1] This function of 53BP1 has significant implications in cancer biology and therapy. In BRCA1-deficient tumors, for instance, inhibition of 53BP1 can restore HR and sensitize cancer cells to PARP inhibitors. This has spurred the development of small molecule antagonists of 53BP1, among which UNC3474 has emerged as a key chemical probe.

This technical guide provides a comprehensive overview of this compound as a 53BP1 antagonist, detailing its mechanism of action, providing quantitative data on its activity, outlining key experimental protocols for its characterization, and visualizing the relevant biological pathways and experimental workflows.

Mechanism of Action of this compound

This compound functions as a 53BP1 antagonist through a unique mechanism of action. Instead of directly competing with the binding of 53BP1 to its target, dimethylated lysine 20 on histone H4 (H4K20me2), this compound stabilizes a pre-existing, lowly populated, autoinhibited homodimeric state of the 53BP1 tandem Tudor domain (TTD).[2] In this "closed" conformation, the H4K20me2 binding surface of each 53BP1 protomer is buried at the dimer interface, effectively preventing 53BP1 from localizing to chromatin at the sites of DNA damage.[2]

This stabilization of the autoinhibited state shifts the conformational equilibrium away from the "open," active monomeric form, thereby inhibiting 53BP1's function in the DDR. The binding of this compound occurs within the aromatic cage of the 53BP1 TTD, but only when it forms this homodimer.[2] This allosteric mode of inhibition provides a novel strategy for targeting 53BP1.

Quantitative Data

The following table summarizes the binding affinities and inhibitory concentrations of this compound and related compounds for 53BP1. This data is crucial for comparing the potency and selectivity of these antagonists.

| Compound | Dissociation Constant (Kd) (µM) | IC50 (µM) | Assay Method(s) | Reference(s) |

| This compound | 1.0 ± 0.3 | 14 | Isothermal Titration Calorimetry (ITC), TR-FRET | [2][3][4][5] |

| UNC2991 | 3.9 ± 0.4 | - | ITC | [2] |

| UNC3351 | 6.8 ± 0.4 | - | ITC | [2] |

| UNC2170 | 22 ± 2.5 | 29 | ITC, TR-FRET | [1][2][6] |

| UNC1118 | 8.5 ± 0.9 | 7.4 ± 1.1 | ITC, TR-FRET | [2] |

| UNC8531 | 0.85 ± 0.17 (ITC), 0.79 ± 0.52 (SPR) | 0.47 ± 0.09 | ITC, Surface Plasmon Resonance (SPR), TR-FRET | [7] |

| UNC9512 | 0.41 ± 0.17 (ITC), 0.17 ± 0.02 (SPR) | - | ITC, SPR | [7] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of findings. Below are protocols for key experiments used to characterize this compound's activity.

Immunofluorescence Staining for 53BP1 Foci Formation

This assay is fundamental to assessing the ability of this compound to inhibit the recruitment of 53BP1 to sites of DNA damage.

Objective: To visualize and quantify the formation of 53BP1 nuclear foci in response to DNA damage and the effect of this compound.

Materials:

-

U2OS cells stably expressing 53BP1 constructs

-

This compound

-

X-ray source for irradiation

-

Primary antibody: anti-53BP1

-

Secondary antibody: fluorescently-labeled (e.g., Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Bovine Serum Albumin (BSA) for blocking

-

Phosphate Buffered Saline (PBS)

-

Fluorescence microscope

Protocol:

-

Cell Culture and Treatment:

-

Seed U2OS cells on coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with the desired concentration of this compound (or vehicle control) for a specified time (e.g., 1-2 hours) before inducing DNA damage.

-

-

Induction of DNA Damage:

-

Expose the cells to ionizing radiation (e.g., 1 Gy of X-rays) to induce DNA double-strand breaks.

-

-

Cell Fixation and Permeabilization:

-

At the desired time point post-irradiation (e.g., 1 hour), wash the cells with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash three times with PBS.

-

-

Immunostaining:

-

Block the cells with 5% BSA in PBS for 1 hour at room temperature.

-

Incubate the cells with the primary anti-53BP1 antibody diluted in 1% BSA/PBS overnight at 4°C.

-

Wash three times with PBS.

-

Incubate the cells with the fluorescently-labeled secondary antibody diluted in 1% BSA/PBS for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

-

Acquire images using a fluorescence microscope.

-

-

Quantification:

-

Count the number of 53BP1 foci per nucleus. A cell is typically considered positive if it has more than a certain number of foci (e.g., >5). At least 100 cells should be counted per condition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Analysis

NMR spectroscopy is a powerful technique to study the binding interaction between this compound and the 53BP1 tandem Tudor domain (TTD) at an atomic level.

Objective: To confirm the binding of this compound to 53BP1-TTD and to map the binding interface.

Materials:

-

Purified ¹⁵N-labeled 53BP1-TTD protein

-

This compound

-

NMR buffer (e.g., 25 mM sodium phosphate, pH 7.0, 100 mM NaCl, 1.5 mM NaN₃, 0.3 mM DSS, 90% H₂O/10% D₂O)

-

NMR spectrometer (e.g., 700 MHz)

Protocol:

-

Sample Preparation:

-

Prepare a sample of ¹⁵N-labeled 53BP1-TTD at a concentration of approximately 100 µM in the NMR buffer.

-

Prepare a concentrated stock solution of this compound in a compatible solvent (e.g., DMSO-d₆).

-

-

Data Acquisition:

-

Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled 53BP1-TTD.

-

Perform a titration by adding increasing molar equivalents of this compound to the protein sample.

-

Acquire a ¹H-¹⁵N HSQC spectrum after each addition of the compound.

-

-

Data Analysis:

-

Process and analyze the spectra using appropriate software (e.g., NMRPipe, Sparky).

-

Monitor the chemical shift perturbations (CSPs) of the backbone amide resonances of 53BP1-TTD upon addition of this compound.

-

Map the residues with significant CSPs onto the structure of 53BP1-TTD to identify the binding site. The observation of slow exchange on the chemical shift timescale is indicative of tight binding.[2]

-

Analytical Ultracentrifugation (AUC) for Dimerization Analysis

AUC is used to determine the hydrodynamic properties of macromolecules in solution and can be employed to study the this compound-induced dimerization of 53BP1-TTD.

Objective: To demonstrate that this compound induces the dimerization of 53BP1-TTD.

Materials:

-

Purified 53BP1-TTD protein

-

This compound

-

AUC buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl)

-

Analytical Ultracentrifuge with absorbance and/or interference optics

Protocol:

-

Sample Preparation:

-

Prepare samples of 53BP1-TTD at a constant concentration (e.g., 20 µM) with varying concentrations of this compound (e.g., 0, 10, 20, 40, 80, 200 µM).

-

-

Sedimentation Velocity Experiment:

-

Load the samples into the AUC cells.

-

Perform a sedimentation velocity run at an appropriate speed (e.g., 50,000 rpm) and temperature (e.g., 20°C).

-

Collect data using absorbance or interference optics.

-

-

Data Analysis:

-

Analyze the sedimentation velocity data using software such as SEDFIT to obtain the distribution of sedimentation coefficients (c(s)).

-

An increase in the sedimentation coefficient of 53BP1-TTD in the presence of this compound is indicative of an increase in molecular weight, consistent with dimerization.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams were generated using Graphviz (DOT language).

53BP1 Signaling Pathway in DNA Double-Strand Break Repair

Caption: 53BP1 signaling at DNA double-strand breaks and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Activity

Caption: A typical experimental workflow to evaluate the cellular and biochemical effects of this compound.

Practical Considerations for Researchers

-

Solubility and Stability: Information from commercial suppliers suggests that this compound is soluble in DMSO. Stock solutions should be stored at -20°C for short-term and -80°C for long-term storage to maintain stability.[5]

-

Cell-Based Assays: In studies observing the inhibition of 53BP1 foci formation, this compound has been used at various concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for a specific cell line and experimental setup.

-

Cytotoxicity: While specific cytotoxicity data for this compound is not widely published, it is crucial to assess its impact on cell viability in parallel with functional assays. Standard cytotoxicity assays, such as MTT or LDH release assays, can be employed to ensure that the observed effects on 53BP1 function are not due to general cellular toxicity.[8][9][10][11][12]

Conclusion and Future Directions

This compound represents a valuable tool for dissecting the intricate role of 53BP1 in the DNA damage response. Its unique mechanism of stabilizing an autoinhibited dimer provides a novel avenue for modulating DNA repair pathway choice. The data and protocols presented in this guide offer a solid foundation for researchers to utilize this compound in their studies.

Future research will likely focus on developing more potent and selective 53BP1 antagonists based on the this compound scaffold. Furthermore, exploring the therapeutic potential of these compounds, particularly in the context of synthetic lethality with BRCA1/2 mutations and as enhancers of gene editing technologies, will be a key area of investigation. The continued development and characterization of 53BP1 inhibitors will undoubtedly deepen our understanding of the DNA damage response and may lead to new therapeutic strategies for cancer and other diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. An autoinhibited state of 53BP1 revealed by small molecule antagonists and protein engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. ebiohippo.com [ebiohippo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs [frontiersin.org]

- 9. Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. njbio.com [njbio.com]

- 12. Binding Assays & Cell Based Assays | Chelatec [chelatec.com]

The Inhibition of 53BP1-Mediated DNA Damage Response by UNC3474: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of UNC3474, a small molecule antagonist of the p53-binding protein 1 (53BP1), and its implications for the DNA damage response (DDR) pathway. By stabilizing an autoinhibited state of 53BP1, this compound presents a novel approach to modulating DNA repair processes, with significant potential in cancer therapy and genome editing. This document provides a comprehensive overview of the core mechanism, quantitative binding data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanism: this compound and the Autoinhibition of 53BP1

This compound functions by targeting the tandem Tudor (TT) domain of 53BP1.[1] The primary mechanism of action is not direct competitive inhibition of the histone-binding site, but rather the stabilization of a pre-existing, lowly populated, autoinhibited homodimer of the 53BP1 tandem Tudor domain.[1][2] In this conformation, the binding surface for histone H4 dimethylated at lysine 20 (H4K20me2), a key epigenetic mark for 53BP1 recruitment to sites of DNA double-strand breaks (DSBs), is buried within the homodimer interface.[2] By shifting the conformational equilibrium towards this closed and inactive state, this compound effectively prevents the localization of 53BP1 to DSBs, thereby impairing its function in the non-homologous end joining (NHEJ) pathway of DNA repair.[1][3]

Quantitative Data: Binding Affinities of this compound and Related Compounds

The interaction between this compound and the 53BP1 tandem Tudor domain (53BP1-TT) has been characterized using various biophysical techniques. The following table summarizes the key quantitative data for this compound and other structurally related small molecules.

| Compound | Dissociation Constant (Kd) | IC50 | Experimental Method | Reference |

| This compound | 1.0 ± 0.3 µM | 14 µM | ITC, Cellular Assay | [2][3] |

| UNC2991 | 3.9 ± 0.4 µM | Not Reported | ITC | [1] |

| UNC3351 | 6.8 ± 0.4 µM | Not Reported | ITC | [1] |

| UNC2170 | 22 ± 2.5 µM | Not Reported | ITC | [1] |

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the DNA damage response pathway centered on 53BP1 and the experimental workflow for assessing the effect of this compound.

Caption: this compound stabilizes an autoinhibited dimer of 53BP1, preventing its recruitment to DSBs and inhibiting NHEJ.

Caption: Workflow for characterizing this compound's biochemical and cellular effects on 53BP1.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Expression and Purification of the 53BP1 Tandem Tudor Domain (53BP1-TT)

This protocol outlines the production of the 53BP1-TT domain for use in in vitro assays.

-

Expression:

-

The human 53BP1 tandem Tudor domain is expressed as a Glutathione S-transferase (GST) fusion protein in E. coli BL21(DE3) cells.

-

Cells are grown in Luria-Bertani (LB) medium or, for isotopic labeling for NMR studies, in minimal medium supplemented with 15NH4Cl.

-

Protein expression is induced with 1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) when the cell culture reaches an appropriate optical density.

-

Following induction, cells are harvested by centrifugation.

-

-

Purification:

-

The harvested cell pellet is resuspended in a suitable lysis buffer and lysed by sonication.

-

The cell lysate is clarified by centrifugation to remove cellular debris.

-

The supernatant containing the GST-53BP1-TT fusion protein is loaded onto a glutathione Sepharose 4B affinity column.

-

The column is washed extensively to remove non-specifically bound proteins.

-

The GST tag is cleaved on-column using a specific protease (e.g., PreScission Protease).

-

The cleaved 53BP1-TT is eluted from the column.

-

The purified protein is concentrated using a centrifugal filter unit.

-

Protein concentration is determined by measuring absorbance at 280 nm.

-

Isothermal Titration Calorimetry (ITC)

This protocol describes the measurement of binding affinity and thermodynamics of the this compound-53BP1-TT interaction.

-

Instrumentation: A MicroCal iTC200 calorimeter is used for these measurements.

-

Sample Preparation:

-

Purified 53BP1-TT and this compound are dialyzed against the same buffer to minimize heats of dilution. The recommended buffer is 50 mM Tris-HCl, pH 7.5, containing 50 mM NaCl.

-

The concentration of 53BP1-TT in the sample cell is typically between 150 to 160 µM.

-

The concentration of this compound in the titration syringe is typically between 0.8 to 2 mM.

-

-

Experimental Procedure:

-

The experiment is conducted at 25 °C.

-

The 53BP1-TT solution is loaded into the sample cell.

-

The this compound solution is loaded into the titration syringe.

-

A series of small injections (e.g., 2 µL) of the this compound solution are made into the sample cell at regular intervals (e.g., every 3 minutes).

-

The heat change associated with each injection is measured.

-

Control experiments for the heat of dilution of this compound into the buffer are performed and subtracted from the binding data.

-

The resulting data are fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

X-ray Crystallography of the 53BP1-TT-UNC3474 Complex

This protocol details the crystallization of the protein-ligand complex for structural determination.

-

Complex Formation: Purified 53BP1-TT is incubated with this compound at a molar ratio that ensures saturation of the protein.

-

Crystallization:

-

The protein-ligand complex is subjected to crystallization screening using various precipitant solutions.

-

Crystals of the 53BP1-TT-UNC3474 complex are grown using the vapor diffusion method (hanging or sitting drop).

-

A typical precipitant solution may contain a buffer, a salt, and a polymer (e.g., polyethylene glycol).

-

-

Data Collection and Structure Determination:

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The diffraction data are processed to determine the space group and unit cell dimensions.

-

The structure is solved using molecular replacement, using a known structure of the 53BP1-TT domain as a search model.

-

The model is refined against the diffraction data, and the electron density for the bound this compound is interpreted and modeled.

-

Ionizing Radiation-Induced Foci (IRIF) Assay

This cellular assay is used to assess the inhibition of 53BP1 recruitment to DSBs by this compound.

-

Cell Culture and Treatment:

-

U2OS cells stably expressing a construct of 53BP1 are cultured under standard conditions.

-

Cells are treated with varying concentrations of this compound for a specified period.

-

DNA double-strand breaks are induced by exposing the cells to a defined dose of X-ray radiation (e.g., 1 Gy).

-

Cells are allowed to recover for a specific time (e.g., 1 hour) to allow for foci formation.

-

-

Immunofluorescence Staining:

-

Cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde).

-

Cells are permeabilized to allow antibody entry (e.g., with 0.1% Triton X-100).

-

Non-specific antibody binding is blocked using a blocking solution (e.g., 5% bovine serum albumin).

-

Cells are incubated with a primary antibody against 53BP1. To visualize the sites of DNA damage, a co-stain with an antibody against γH2AX can be performed.

-

After washing, cells are incubated with a fluorescently labeled secondary antibody that recognizes the primary antibody.

-

The cell nuclei are counterstained with a DNA dye such as DAPI.

-

-

Microscopy and Analysis:

-

The stained cells are imaged using a fluorescence microscope.

-

The number of 53BP1 foci per nucleus is quantified using image analysis software.

-

The reduction in the number of 53BP1 foci in this compound-treated cells compared to control cells indicates the inhibitory effect of the compound.

-

References

Structure-Activity Relationship of UNC3474 Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of UNC3474 analogs, a class of small molecules targeting the p53-binding protein 1 (53BP1). 53BP1 is a critical protein in the DNA damage response (DDR) pathway, and its inhibition is a promising strategy in cancer therapy. This document provides a comprehensive overview of the SAR, detailed experimental protocols for key assays, and a visualization of the relevant signaling pathway to aid in the rational design of next-generation 53BP1 inhibitors.

Quantitative Structure-Activity Relationship (SAR) Data

The development of potent and selective 53BP1 inhibitors has been an area of active research. The following tables summarize the SAR for this compound and related analogs, focusing on their binding affinity and inhibitory activity against 53BP1. The data is compiled from various studies and presented to facilitate comparison and guide future medicinal chemistry efforts.

Table 1: Binding Affinity and Inhibitory Potency of UNC2170 and its Analogs

| Compound | Modifications from UNC2170 | IC50 (µM) | Kd (µM) |

| UNC2170 | - | 29 | 22 |

| UNC2991 | Bromo group on the benzamide ring | - | 3.9 ± 0.4 |

| UNC3351 | Isopropyl group on the benzamide ring | - | 6.8 ± 0.4 |

| This compound | tert-butyl group on the propylamino linker and isopropyl group on the benzamide ring | 14 | 1.0 ± 0.3 [1][2][3] |

Table 2: Structure-Activity Relationship of UNC8531 Analogs

| Compound | R1 (Biphenyl Amide Position) | R2 (Terminal Group) | IC50 (µM) | Kd (µM, ITC) | Kd (µM, SPR) |

| UNC8531 | 4-CONH2 | - | - | 0.85 ± 0.17 | 0.79 ± 0.52 |

| UNC9512 | 4-CONH2 | (S)-methyl on linker | 0.46 ± 0.21 | 0.41 ± 0.17 | 0.17 ± 0.02 |

| 15 | 3-CONH2 | - | >4-fold loss vs UNC8531 | - | - |

| 16 | 3-CONHMe | - | Further reduction vs 15 | - | - |

| 17 | 3-COOH | - | Further reduction vs 15 | - | - |

| 18 | 3-COOMe | - | Further reduction vs 15 | - | - |

| 13 | - | Morpholine | Significantly reduced potency | - | - |

| 14 | - | Piperazine | Significantly reduced potency | - | - |

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies are provided below. These protocols are intended to serve as a guide for researchers looking to replicate or build upon these findings.

Synthesis of this compound Analogs (General Benzamide Synthesis)

This protocol describes a general method for the synthesis of N-substituted benzamides, which is the core scaffold of this compound and its analogs.

Materials:

-

Substituted benzoic acid

-

N-(3-aminopropyl)-N-tert-butylamine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (Dimethylformamide)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the substituted benzoic acid (1.0 eq) in DMF.

-

Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

-

Add N-(3-aminopropyl)-N-tert-butylamine (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired N-substituted benzamide.

Biochemical Assays

This assay is a high-throughput method to screen for inhibitors of the 53BP1 Tudor domain interaction with the dimethylated lysine 20 on histone H4 (H4K20me2).

Materials:

-

GST-tagged 53BP1 Tudor domain (TTD)

-

Biotinylated H4K20me2 peptide

-

AlphaScreen GST Donor beads

-

AlphaScreen Streptavidin Acceptor beads

-

Assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)

-

384-well microplate

-

AlphaScreen-compatible plate reader

Procedure:

-

Prepare a mixture of GST-53BP1-TTD and the biotinylated H4K20me2 peptide in assay buffer.

-

Add the test compounds at various concentrations to the wells of the 384-well plate.

-

Add the protein-peptide mixture to the wells containing the compounds and incubate for a specified time (e.g., 30 minutes) at room temperature.

-

In subdued light, add a suspension of AlphaScreen GST Donor beads and Streptavidin Acceptor beads to each well.

-

Incubate the plate in the dark at room temperature for 1-2 hours.

-

Read the plate on an AlphaScreen-compatible plate reader to measure the luminescence signal. A decrease in signal indicates inhibition of the interaction.

MST measures the binding affinity between a fluorescently labeled molecule and a ligand by detecting changes in molecular motion along a temperature gradient.

Materials:

-

Fluorescently labeled 53BP1-TTD

-

Unlabeled inhibitor compound

-

Assay buffer

-

MST capillaries

-

Monolith NT.115 instrument (or equivalent)

Procedure:

-

Prepare a stock solution of the fluorescently labeled 53BP1-TTD in the assay buffer. The concentration should be in the low nanomolar range and kept constant for all measurements.

-

Prepare a serial dilution of the unlabeled inhibitor compound in the assay buffer.

-

Mix the labeled protein with each dilution of the inhibitor in a 1:1 ratio.

-

Incubate the mixtures for a sufficient time to reach binding equilibrium.

-

Load the samples into MST capillaries.

-

Measure the thermophoresis of the samples using the Monolith instrument.

-

Analyze the data to determine the dissociation constant (Kd).

SPR is a label-free technique used to measure the kinetics (on- and off-rates) and affinity of molecular interactions in real-time.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC, NHS)

-

53BP1-TTD (ligand)

-

Inhibitor compound (analyte)

-

Running buffer

Procedure:

-

Immobilize the 53BP1-TTD ligand onto the sensor chip surface using standard amine coupling chemistry.

-

Prepare a series of dilutions of the inhibitor analyte in the running buffer.

-

Inject the analyte solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.

-

Monitor the binding response (association phase).

-

After the injection, flow running buffer over the surface to monitor the dissociation of the analyte.

-

Regenerate the sensor surface if necessary.

-

Fit the association and dissociation data to a suitable binding model to determine the kinetic parameters (ka, kd) and the dissociation constant (Kd).

Cellular Assay

This assay assesses the ability of a compound to inhibit the recruitment of 53BP1 to sites of DNA double-strand breaks (DSBs) in cells.[4][5][6]

Materials:

-

Human cell line (e.g., U2OS, HeLa)

-

DNA damaging agent (e.g., ionizing radiation, etoposide)

-

Test compound

-

Primary antibody against 53BP1

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Blocking solution (e.g., BSA in PBS)

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with the test compound at various concentrations for a specified period.

-

Induce DNA damage by exposing the cells to a DNA damaging agent.

-

Fix the cells with 4% PFA for 10-15 minutes at room temperature.[4]

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[7]

-

Block non-specific antibody binding with a blocking solution for 1 hour.

-

Incubate the cells with the primary anti-53BP1 antibody overnight at 4°C.[4]

-

Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence microscope and quantify the number and intensity of 53BP1 foci per nucleus. A reduction in foci indicates inhibition of 53BP1 recruitment.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using Graphviz, illustrate the 53BP1 signaling pathway in the context of DNA damage response and a typical experimental workflow for inhibitor screening.

53BP1 Signaling Pathway in DNA Damage Response

Caption: Simplified 53BP1 signaling pathway in response to DNA double-strand breaks.

Experimental Workflow for 53BP1 Inhibitor Discovery

Caption: A typical experimental workflow for the discovery and development of 53BP1 inhibitors.

References

- 1. Tumor Suppressor P53 Binding Protein 1 (53bp1) Is Involved in DNA Damage–Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 53BP1, a mediator of the DNA damage checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of 53BP1 in the Regulation of DNA Double-Strand Break Repair Pathway Choice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]

- 7. Phosphorylation and Rapid Relocalization of 53BP1 to Nuclear Foci upon DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

The Role of UNC3474 in Modulating DNA Repair Choice: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The integrity of the genome is under constant assault from endogenous and exogenous sources, leading to various forms of DNA damage. Double-strand breaks (DSBs) are among the most cytotoxic lesions, and their improper repair can lead to genomic instability, a hallmark of cancer. Cells have evolved two major pathways to repair DSBs: the error-prone non-homologous end joining (NHEJ) and the high-fidelity homologous recombination (HR). The choice between these pathways is a critical determinant of cell fate and is tightly regulated. The p53-binding protein 1 (53BP1) is a key factor in this decision-making process, promoting NHEJ and inhibiting HR. UNC3474 is a novel small molecule antagonist of 53BP1 that offers a promising strategy for modulating this DNA repair pathway choice. This technical guide provides an in-depth overview of the mechanism of this compound, its impact on DNA repair, and detailed experimental protocols for its investigation.

Introduction to DNA Repair Pathway Choice

The repair of DNA double-strand breaks is a fundamental process for maintaining genomic stability. The two primary pathways for repairing these lesions are non-homologous end joining (NHEJ) and homologous recombination (HR).

-

Non-Homologous End Joining (NHEJ): This pathway directly ligates the broken DNA ends. It is active throughout the cell cycle and is the predominant repair mechanism in G1. While efficient, NHEJ is often associated with small insertions or deletions at the repair site, making it an error-prone process.[1][2]

-

Homologous Recombination (HR): This pathway uses a homologous DNA sequence, typically the sister chromatid, as a template for repair, ensuring high fidelity. HR is primarily active in the S and G2 phases of the cell cycle when a sister chromatid is available.[1][2]

The selection between NHEJ and HR is a highly regulated process influenced by factors such as the cell cycle phase and the nature of the DNA break. A key protein in this regulatory network is 53BP1.

The Role of 53BP1 in DNA Repair

53BP1 acts as a scaffold protein that is recruited to the sites of DNA damage. Its primary role in DNA repair pathway choice is to:

-

Promote NHEJ: By protecting the broken DNA ends from resection, 53BP1 creates a substrate that is favorable for the NHEJ machinery.[1][2]

-

Inhibit HR: The prevention of DNA end resection by 53BP1 is a critical step in suppressing the initiation of HR.[1][2]

This function of 53BP1 makes it a critical gatekeeper in determining the fate of a DSB.

This compound: A Small Molecule Antagonist of 53BP1

This compound is a small molecule that has been identified as a potent antagonist of 53BP1. Its mechanism of action is unique and involves the stabilization of an autoinhibited state of 53BP1.

Mechanism of Action:

This compound binds to the tandem Tudor domain of 53BP1, a region responsible for recognizing histone modifications at the site of DNA damage. By binding to this domain, this compound stabilizes a pre-existing, closed conformation of 53BP1, rendering it unable to bind to its chromatin target.[3] This sequestration of 53BP1 in an inactive state prevents its recruitment to DSBs.

References

- 1. Regulation of DNA double-strand break repair pathway choice: a new focus on 53BP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 53BP1: Pro Choice in DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An autoinhibited state of 53BP1 revealed by small molecule antagonists and protein engineering - PMC [pmc.ncbi.nlm.nih.gov]

Validating UNC3474 as a WDR5-Targeted Therapy in Cancer Cell Lines: A Technical Guide

Introduction: The selective targeting of epigenetic regulators represents a promising frontier in oncology. UNC3474 is a small molecule inhibitor that has garnered significant interest for its potential in targeting cancers dependent on the protein WDR5 (WD repeat-containing protein 5). WDR5 is a critical scaffolding protein that is not an enzyme itself but is essential for the assembly and activity of several histone methyltransferase complexes, most notably the Mixed Lineage Leukemia (MLL) complex.[1] This complex is responsible for the trimethylation of histone H3 at lysine 4 (H3K4me3), an epigenetic mark strongly associated with active gene transcription.[2][3][4][5]

In various cancers, including acute myeloid leukemia (AML) with MLL rearrangements and MYC-driven tumors, the aberrant activity of the WDR5-containing complexes is a key driver of oncogenesis.[6][7][8][9] WDR5 facilitates the recruitment of these complexes to chromatin, leading to the upregulation of pro-leukemic genes like HOXA9 and MEIS1.[7] this compound is designed to disrupt the crucial protein-protein interaction (PPI) between WDR5 and its binding partners, such as MLL1, thereby inhibiting the complex's methyltransferase activity and suppressing the oncogenic gene expression program.[7][10] This guide provides an in-depth overview of the core methodologies and data required to validate the targeting of WDR5 by this compound in cancer cell lines.

Core Signaling Pathway: WDR5-MLL1 Axis Inhibition

WDR5 serves as a central hub for the MLL1/SET1 family of histone methyltransferases. It directly binds to the MLL1 protein through a conserved "WIN" (WDR5-interaction) motif.[9] This interaction is indispensable for the catalytic activity of the MLL1 complex, which leads to H3K4 trimethylation at the promoter regions of target genes. This compound acts as an antagonist by occupying the "WIN" binding pocket on WDR5, thus preventing its association with MLL1.[9] This disruption leads to a cascade of downstream effects: reduced H3K4me3 levels at specific gene loci, decreased expression of oncogenic drivers, and ultimately, inhibition of cancer cell proliferation and survival.

Target Validation: Experimental Framework

Validating this compound involves a multi-tiered approach, starting from biochemical confirmation of target binding to cellular assays demonstrating the desired phenotypic outcomes.

Biochemical Confirmation of WDR5-MLL1 Interaction Disruption

The initial step is to confirm that this compound directly disrupts the WDR5-MLL1 protein-protein interaction in a cell-free system.

Key Experiment: Fluorescence Polarization (FP) Assay

This assay measures the change in the polarization of fluorescent light emitted from a labeled molecule. A small, fluorescently tagged MLL1-derived peptide will tumble rapidly in solution, resulting in low polarization. When bound to the much larger WDR5 protein, its tumbling slows, and polarization increases. This compound will compete with the peptide for binding to WDR5, displacing it and causing a decrease in polarization.

Experimental Protocol: Fluorescence Polarization Assay

-

Reagents & Buffers:

-

Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

-

Recombinant human WDR5 protein.

-

Fluorescently labeled peptide derived from the MLL1 WIN-motif (e.g., FITC-ARAEVHLRKS).

-

This compound serially diluted in DMSO.

-

-

Procedure:

-

In a 384-well, low-volume black plate, add WDR5 protein and the fluorescently labeled MLL1 peptide to the assay buffer to achieve final concentrations of 20 nM and 10 nM, respectively.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission for FITC).

-

-

Data Analysis:

-

Calculate the percentage of inhibition relative to DMSO controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Data Presentation: Biochemical Inhibition

| Compound | Target Interaction | Assay Type | IC50 (µM) | Kd (µM) | Reference |

| This compound | WDR5-MLL1 | FP | 9.63 ± 1.46 | 0.3 | [10][11] |

| DDO-2093 | WDR5-MLL1 | Biochemical | - | 0.0116 | [12] |

Cellular Target Engagement

Confirming that this compound enters the cell and binds to its intended target, WDR5, is a critical validation step.

Key Experiment: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein, increasing its resistance to thermal denaturation.[13][14][15] This change in thermal stability can be detected by heating cell lysates or intact cells treated with the compound, followed by quantification of the remaining soluble protein.[14][15]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture and Treatment:

-

Culture cancer cells (e.g., MV4-11 leukemia cells) to 80-90% confluency.

-

Treat cells with a fixed concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.[15]

-

-

Heat Challenge:

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the tubes in a thermocycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments), followed by cooling to 4°C.[15]

-

-

Lysis and Fractionation:

-

Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

-

Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[16]

-

-

Detection:

-

Collect the supernatant containing the soluble proteins.

-

Quantify the amount of soluble WDR5 in each sample using Western blotting with a WDR5-specific antibody. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot.

-

For each temperature point, normalize the WDR5 signal to the loading control.

-

Plot the normalized soluble WDR5 levels against temperature for both this compound-treated and vehicle-treated samples to generate melt curves. A shift in the curve to the right for the treated sample indicates target stabilization.

-

Data Presentation: Cellular Target Engagement

| Compound | Target | Cell Line | Assay | Result |

| This compound | WDR5 | MV4-11 | CETSA | Increased thermal stability (ΔTm > 0) |

Cellular Mechanism of Action

After confirming target engagement, the next step is to verify that this compound modulates the downstream biological functions of WDR5.

Key Experiment 1: Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if this compound treatment leads to a reduction in H3K4me3 marks at the promoter regions of known WDR5-MLL target genes, such as HOXA9.

Experimental Protocol: ChIP-qPCR

-

Cell Treatment & Crosslinking: Treat cells with this compound for 24-48 hours. Crosslink proteins to DNA by adding formaldehyde directly to the culture media and incubating for 10 minutes. Quench with glycine.

-

Lysis & Sonication: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for H3K4me3. Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washing & Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.

-

Reverse Crosslinks & DNA Purification: Reverse the formaldehyde crosslinks by heating. Purify the DNA using a standard column-based kit.

-

qPCR Analysis: Perform quantitative PCR using primers designed to amplify the promoter regions of target genes (HOXA9, MEIS1) and a negative control region.

Data Presentation: Epigenetic Modification & Gene Expression

| Cell Line | Treatment | Target Gene | Change in H3K4me3 at Promoter | Change in mRNA Expression |

| MV4-11 | This compound (10 µM) | HOXA9 | ↓ 70% | ↓ 85% |

| MV4-11 | This compound (10 µM) | MEIS1 | ↓ 65% | ↓ 80% |

| K562 | This compound (10 µM) | HOXA9 | No significant change | No significant change |

Phenotypic Effects in Cancer Cells

The final validation step is to demonstrate that this compound's on-target activity translates into anti-cancer effects like reduced cell viability and proliferation.

Key Experiment: Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[17]

References

- 1. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone H3 Lysine 4 Hypermethylation Prevents Aberrant Nucleosome Remodeling at the PHO5 Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determinants of histone H3K4 methylation patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Promoter H3K4 methylation dynamically reinforces activation-induced pathways in human CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. H3K4 tri-methylation provides an epigenetic signature of active enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. High-affinity small molecular blockers of mixed lineage leukemia 1 (MLL1)-WDR5 interaction inhibit MLL1 complex H3K4 methyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting MYC through WDR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The identification of novel small-molecule inhibitors targeting WDR5-MLL1 interaction through fluorescence polarization based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Discovery of a potent MLL1 and WDR5 protein-protein interaction inhibitor with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives [mdpi.com]

UNC3474 and its Impact on Non-Homologous End Joining: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC3474 is a small molecule antagonist of p53-binding protein 1 (53BP1), a critical factor in the non-homologous end joining (NHEJ) pathway of DNA double-strand break (DSB) repair. This technical guide provides an in-depth analysis of this compound's mechanism of action, its effect on 53BP1 function, and the consequential impact on NHEJ. Detailed experimental protocols for key assays and a summary of available quantitative data are presented to facilitate further research and drug development efforts targeting the DNA damage response pathway.

Introduction to Non-Homologous End Joining (NHEJ) and the Role of 53BP1

Non-homologous end joining is a major pathway for the repair of DNA double-strand breaks, which are among the most cytotoxic forms of DNA damage.[1][2][3] Unlike homologous recombination (HR), NHEJ does not require a homologous template to ligate broken DNA ends, making it active throughout the cell cycle, particularly in the G0 and G1 phases.[2] The core of the NHEJ pathway involves the recognition of the DNA break by the Ku70/80 heterodimer, followed by the recruitment of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs) and subsequent ligation by the XRCC4-DNA Ligase IV complex.

A key regulatory protein in the choice between NHEJ and HR is 53BP1.[3][4] 53BP1 is recruited to DSB sites and promotes NHEJ by protecting the broken DNA ends from resection, a crucial step for initiating HR.[3] This function of 53BP1 is mediated by its ability to recognize specific histone modifications around the break site.

This compound: A Small Molecule Antagonist of 53BP1

This compound is a small molecule ligand that directly interacts with 53BP1.[5][6][7][8] Its mechanism of action involves binding to the tandem Tudor (TT) domain of 53BP1, which is responsible for recognizing histone marks at DSBs.

Mechanism of Action

This compound binds to the aromatic cage of the 53BP1 tandem Tudor domain (53BP1TT).[5][6][7][8] This binding event stabilizes a pre-existing, autoinhibited homodimeric state of 53BP1TT. In this conformation, the histone-binding surface of 53BP1 is occluded, thus preventing its recruitment to the sites of DNA double-strand breaks. By inhibiting the localization of 53BP1 to DSBs, this compound effectively antagonizes its function in promoting the NHEJ pathway.[5][6][7]

Quantitative Data on this compound's Interaction with 53BP1

The following tables summarize the available quantitative data on the interaction of this compound with 53BP1 and its inhibitory effects.

| Parameter | Value | Reference |

| Dissociation Constant (Kd) | 1.0 ± 0.3 µM | [5][6][7][8] |

| Target | 53BP1 Tandem Tudor Domain (53BP1TT) | [8] |

Table 1: Binding Affinity of this compound for 53BP1.

| Parameter | Value | Reference |

| IC50 | 14 µM | |

| Effect | Antagonism of 53BP1 function |

Table 2: In Vitro Inhibitory Activity of this compound.

Note: While this compound has been demonstrated to inhibit the recruitment of 53BP1 to DSBs in a dose-dependent manner, specific quantitative data from direct NHEJ efficiency assays (e.g., percentage of NHEJ events in a reporter assay) following this compound treatment are not extensively available in the reviewed literature. The inhibition of 53BP1 recruitment is a strong indicator of downstream NHEJ pathway inhibition.

Experimental Protocols

Immunofluorescence Microscopy for 53BP1 Foci Formation

This protocol is used to visualize and quantify the recruitment of 53BP1 to sites of DNA double-strand breaks, which appear as distinct nuclear foci.

Materials:

-

Cells grown on coverslips

-

Source of ionizing radiation (e.g., X-ray irradiator)

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 3% BSA in PBS)

-

Primary antibody: anti-53BP1

-

Secondary antibody: fluorescently-labeled anti-species IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips and allow them to adhere overnight.

-

Treat cells with this compound or vehicle control for the desired time.

-

Induce DNA double-strand breaks by exposing cells to ionizing radiation (e.g., 1-10 Gy).

-

Allow cells to recover for a specific time (e.g., 1 hour) to allow for foci formation.

-

Wash cells briefly with PBS.

-

Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 5-10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating with 3% BSA in PBS for 1 hour at room temperature.

-

Incubate with the primary anti-53BP1 antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS, with the final washes containing DAPI for nuclear staining.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Visualize and capture images using a fluorescence microscope.

-

Quantify the number of 53BP1 foci per nucleus using image analysis software.

GFP-Based Reporter Assay for NHEJ Efficiency

This assay measures the efficiency of NHEJ by monitoring the reconstitution of a functional Green Fluorescent Protein (GFP) gene from a plasmid-based reporter.

Principle: A reporter plasmid contains a GFP gene that is inactivated by the insertion of a sequence flanked by recognition sites for a specific endonuclease (e.g., I-SceI). When this plasmid is co-transfected into cells with an expression vector for the endonuclease, DSBs are created. Successful repair of these breaks by NHEJ can lead to the excision of the intervening sequence and restoration of the GFP open reading frame, resulting in GFP expression. The percentage of GFP-positive cells, typically measured by flow cytometry, serves as a readout for NHEJ efficiency.

General Procedure:

-

Co-transfect the host cells with the NHEJ reporter plasmid (e.g., pEJ-GFP) and an I-SceI expression plasmid. A separate plasmid expressing a different fluorescent protein (e.g., mCherry) is often included to normalize for transfection efficiency.

-

Treat the transfected cells with various concentrations of this compound or a vehicle control.

-

Incubate the cells for a sufficient period (e.g., 48-72 hours) to allow for DSB induction, repair, and GFP expression.

-

Harvest the cells and analyze the percentage of GFP-positive and mCherry-positive cells using a flow cytometer.

-

Calculate the NHEJ efficiency as the ratio of GFP-positive cells to mCherry-positive cells. This ratio is then compared between this compound-treated and control cells.

Visualizations

Caption: NHEJ pathway and the inhibitory action of this compound on 53BP1.

Caption: Workflow for assessing 53BP1 foci formation via immunofluorescence.

Conclusion

This compound presents a valuable tool for studying the intricacies of the DNA damage response and the role of 53BP1 in NHEJ. By stabilizing an autoinhibited conformation of 53BP1, this compound effectively prevents its recruitment to DSBs, thereby creating a functional antagonism of the NHEJ pathway. This technical guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers and drug development professionals to further investigate the therapeutic potential of targeting the 53BP1-mediated DNA repair axis. Future studies should aim to provide more direct quantitative evidence of this compound's impact on NHEJ efficiency to fully elucidate its cellular effects.

References

- 1. Team’s study reveals details of new DNA repair pathway - VUMC News [news.vumc.org]

- 2. DSB repair pathway choice is regulated by recruitment of 53BP1 through cell cycle-dependent regulation of Sp1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of non-homologous end joining increases the efficiency of CRISPR/Cas9-mediated precise [TM: inserted] genome editing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antagonistic relationship of NuA4 with the non-homologous end-joining machinery at DNA damage sites | PLOS Genetics [journals.plos.org]

- 6. Regulation of DNA double-strand break repair pathway choice: a new focus on 53BP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative, titratable and high-throughput reporter assays to measure DNA double strand break repair activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of DNA double-strand break repair pathway choice: a new focus on 53BP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of UNC3474: A Technical Guide to a 53BP1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC3474 is a significant small molecule antagonist of the p53 binding protein 1 (53BP1), a critical factor in the DNA damage response (DDR). This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of this compound. It is designed to furnish researchers and drug development professionals with the detailed information necessary to utilize and further investigate this chemical probe. This document outlines the mechanism of action of this compound, its binding affinity, and its effects on cellular processes. Detailed protocols for its synthesis and key analytical experiments are provided, alongside visualizations of the relevant biological pathways and experimental workflows.

Introduction

The DNA damage response is a complex network of signaling pathways that are essential for maintaining genomic integrity. A key protein in this response is 53BP1, which plays a crucial role in the repair of DNA double-strand breaks (DSBs). 53BP1 is recruited to sites of DNA damage, where it promotes non-homologous end joining (NHEJ) and inhibits homologous recombination (HR). The function of 53BP1 is mediated in part by its tandem Tudor domain (TTD), which recognizes dimethylated lysine 20 on histone H4 (H4K20me2).

Small molecule inhibitors of 53BP1 are valuable tools for dissecting its role in the DDR and have potential therapeutic applications, particularly in oncology. This compound has emerged as a potent and specific chemical probe for studying 53BP1 function.

Discovery of this compound

This compound was identified through a cross-screening of chemical libraries. This approach involved testing compounds designed for other methyl-lysine binding proteins against the 53BP1 tandem Tudor domain. This screening led to the discovery of a series of small molecules, including this compound, that bind to 53BP1.

Mechanism of Action

This compound functions as an antagonist of 53BP1 by a unique mechanism. Instead of directly competing with H4K20me2 for the binding pocket, this compound binds to a pre-existing, lowly populated, autoinhibited homodimer of the 53BP1 tandem Tudor domain.[1][2] By stabilizing this dimeric state, this compound effectively sequesters 53BP1, preventing its localization to sites of DNA double-strand breaks.[3][4][5][6] This inhibition of 53BP1 recruitment to DSBs has been demonstrated in cellular assays.[3][4][5][6]

Signaling Pathway of 53BP1 Recruitment and its Inhibition by this compound

Caption: 53BP1 recruitment to DSBs and inhibition by this compound.

Quantitative Data

The binding affinity and inhibitory activity of this compound have been quantified using various biophysical and cellular assays.

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 1.0 ± 0.3 µM | Isothermal Titration Calorimetry | [3][4][5][6] |

| IC50 | 14 µM | Cellular 53BP1 foci formation assay | [2] |

Synthesis of this compound

This compound, with the chemical name N-(3-(tert-butylamino)propyl)-3-isopropylbenzamide, is synthesized via a standard amide coupling reaction.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-isopropylbenzoic acid

-

N1-(tert-butyl)-1,3-propanediamine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-isopropylbenzoic acid (1.0 equivalent) in anhydrous DMF. Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution. Stir the mixture at room temperature for 20-30 minutes to activate the carboxylic acid.

-

Amide Coupling: To the activated carboxylic acid solution, add N1-(tert-butyl)-1,3-propanediamine (1.0 equivalent) dropwise. Continue to stir the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-4 hours).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO3 (3 times) and brine (2 times).

-

Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

-

Characterization: Confirm the identity and purity of the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Key Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the thermodynamic parameters of this compound binding to the 53BP1 tandem Tudor domain.

Materials:

-

Purified 53BP1 tandem Tudor domain (TTD) protein

-

This compound

-

ITC buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

-

Microcalorimeter (e.g., MicroCal iTC200)

Procedure:

-

Sample Preparation: Dialyze the 53BP1 TTD protein against the ITC buffer overnight at 4°C. Dissolve this compound in the final dialysis buffer to the desired concentration.

-

Instrument Setup: Set the experimental temperature to 25°C.

-

Loading: Load the 53BP1 TTD solution (e.g., 20-50 µM) into the sample cell of the calorimeter. Load the this compound solution (e.g., 200-500 µM) into the injection syringe.

-

Titration: Perform a series of injections (e.g., 19 injections of 2 µL) of the this compound solution into the protein solution, with a spacing of 150 seconds between injections.

-

Data Analysis: Integrate the raw titration data to obtain the heat change per injection. Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the binding of this compound to 53BP1 and to characterize the resulting complex.

Materials:

-

15N-labeled purified 53BP1 tandem Tudor domain (TTD) protein

-

This compound

-

NMR buffer (e.g., 25 mM sodium phosphate, pH 7.0, 100 mM NaCl, 10% D2O)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Prepare a solution of 15N-labeled 53BP1 TTD (e.g., 100 µM) in the NMR buffer.

-

HSQC Spectrum of Apo Protein: Acquire a 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the apo (ligand-free) 53BP1 TTD.

-

Titration: Add increasing molar equivalents of this compound to the protein sample and acquire a 1H-15N HSQC spectrum at each titration point.

-

Data Analysis: Observe chemical shift perturbations and changes in peak intensity in the HSQC spectra upon addition of this compound. The appearance of a second set of peaks for some residues is indicative of the formation of a dimeric complex in slow exchange on the NMR timescale.

Cellular Immunofluorescence Assay for 53BP1 Foci Formation

This assay assesses the ability of this compound to inhibit the recruitment of 53BP1 to sites of DNA damage in cells.

Materials:

-

Human cell line (e.g., U2OS)

-

This compound

-

DNA damaging agent (e.g., ionizing radiation or a radiomimetic drug)

-

Primary antibody against 53BP1

-

Fluorescently labeled secondary antibody

-

DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Induction of DNA Damage: Expose the cells to a DNA damaging agent (e.g., 1-2 Gy of ionizing radiation).

-

Fixation and Permeabilization: After a recovery period (e.g., 1 hour), fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100 in PBS.

-

Immunostaining: Block non-specific binding with a blocking solution (e.g., 5% BSA in PBS). Incubate with the primary anti-53BP1 antibody, followed by incubation with the fluorescently labeled secondary antibody.

-

Mounting and Imaging: Mount the coverslips on slides with a mounting medium containing DAPI. Acquire images using a fluorescence microscope.

-

Quantification: Quantify the number and intensity of 53BP1 foci per nucleus in the different treatment groups.

Experimental Workflow for Cellular 53BP1 Foci Formation Assay

References

- 1. peptide.com [peptide.com]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]

Methodological & Application

Application Notes and Protocols for UNC3474 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing UNC3474, a small molecule antagonist of p53 binding protein 1 (53BP1), in cell culture experiments. Detailed protocols for key cell-based assays are provided, along with data presentation and visualizations to facilitate experimental design and interpretation.

Introduction

This compound is a valuable chemical probe for studying the role of 53BP1 in the DNA damage response (DDR). It functions by binding to the tandem Tudor domain (TTD) of 53BP1 and stabilizing a pre-existing autoinhibited homodimer. This allosteric mechanism prevents the recruitment of 53BP1 to sites of DNA double-strand breaks (DSBs), thereby modulating the choice between DNA repair pathways, favoring homologous recombination (HR) over non-homologous end joining (NHEJ).[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | 1.0 ± 0.3 μM | Purified 53BP1TT | [2] |

| IC50 (53BP1 Antagonism) | 14 µM | Biochemical Assay | |